molecular formula C27H30N2O3 B11647583 2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11647583
M. Wt: 430.5 g/mol
InChI Key: YUTLANBDBUVLAO-UHFFFAOYSA-N
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Description

2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenoxy Group: This step involves the reaction of the quinazolinone intermediate with 2,3-dimethylphenol, often using a coupling reagent such as a palladium catalyst.

    Methoxylation and Propylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or aryl halides, along with appropriate catalysts, are used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound could be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,5-Dimethylphenoxy)methyl]oxirane: This compound shares the dimethylphenoxy group but has a different core structure.

    3-(2,3-Dimethylphenoxy)-2-hydroxypropyl(methyl)amine: Another compound with a similar phenoxy group but different functional groups and core structure.

Uniqueness

The uniqueness of 2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups and the quinazolinone core. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H30N2O3/c1-5-15-29-26(28-23-11-7-6-10-22(23)27(29)30)20-13-14-25(31-4)21(16-20)17-32-24-12-8-9-18(2)19(24)3/h6-14,16,26,28H,5,15,17H2,1-4H3

InChI Key

YUTLANBDBUVLAO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4C)C

Origin of Product

United States

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